1-(4'-Methyl-[1,1'-biphenyl]-3-yl)ethanone

CYP11B1 inhibition species selectivity steroid biosynthesis

Researchers developing selective CYP11B1 inhibitors for Cushing's syndrome require compounds with well-characterized species selectivity. 1-(4'-Methyl-[1,1'-biphenyl]-3-yl)ethanone addresses this need by providing a 900-fold differential between human (2 nM) and rat (1,800 nM) CYP11B1 inhibition, serving as a critical reference standard for cross-species pharmacology studies. Its low hERG affinity (IC₅₀ = 23,000 nM) and meta-acetyl synthetic handle further enable reliable SAR campaigns. - Quantifiable Species Selectivity: 900-fold human/rat CYP11B1 differential for calibrated in vitro assays. - Documented Safety Profile: 11,500-fold selectivity window between CYP11B1 and hERG, minimizing cardiac risk. - Supply Chain Assurance: Available at 97% purity with batch-specific NMR, HPLC, and GC documentation for reproducible results.

Molecular Formula C15H14O
Molecular Weight 210.27 g/mol
Cat. No. B12079565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4'-Methyl-[1,1'-biphenyl]-3-yl)ethanone
Molecular FormulaC15H14O
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)C
InChIInChI=1S/C15H14O/c1-11-6-8-13(9-7-11)15-5-3-4-14(10-15)12(2)16/h3-10H,1-2H3
InChIKeyJHCLNEOTTRNKFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4'-Methyl-[1,1'-biphenyl]-3-yl)ethanone: Overview


1-(4'-Methyl-[1,1'-biphenyl]-3-yl)ethanone (CAS: 893734-36-6) is an aromatic ketone with molecular formula C₁₅H₁₄O and molecular weight 210.27 g/mol . The compound features a biphenyl core substituted with a methyl group at the 4'-position of one phenyl ring and an acetyl moiety at the meta (3-) position of the adjacent ring . Standard commercial purity specifications range from 95% to 98%, with certificate of analysis available including NMR, HPLC, and GC batch quality reports . This compound serves as a building block in medicinal chemistry and organic synthesis, with documented biological activity data available in public databases [1].

CYP11B1 pathway study fit — supports species‑selective pharmacology investigations
Meta‑acetyl biphenyl scaffold — versatile building block for medicinal chemistry SAR
Synthetic accessibility — Suzuki coupling‑compatible meta‑substitution pattern

1-(4'-Methyl-[1,1'-biphenyl]-3-yl)ethanone: Substitution Risks


The specific substitution pattern of this compound (4'-methyl on one ring, meta-acetyl on the adjacent ring) determines both its physicochemical properties and its interaction with biological targets. Positional isomers, such as the para-acetyl analog 1-(4'-methyl-[1,1'-biphenyl]-4-yl)ethanone or the ortho-substituted 1-(4'-methyl-[1,1'-biphenyl]-2-yl)ethanone, exhibit different molecular geometries, dipole moments, and steric profiles that alter binding conformations in enzyme active sites [1]. In cytochrome P450 enzyme systems, regioselective oxidation outcomes differ markedly depending on methyl substitution position: CYP101B1 oxidation of 4-methylbiphenyl generates 4'-(4-methylphenyl)phenol as the major product (70%), whereas oxidation of 2- and 3-methylbiphenyl selectively attacks methyl C-H bonds [2]. This regiochemical sensitivity translates directly to differential biological activity profiles. Consequently, substituting with a structurally related biphenyl derivative without verifying target-specific data risks introducing uncharacterized off-target effects or potency variations [3].

1
Positional isomers (para‑ or ortho‑acetyl) alter molecular geometry and may shift target‑binding conformation — not directly interchangeable.
2
Regiochemistry of the 4′‑methyl group drives divergent CYP oxidation outcomes; metabolic profiles are substitution‑pattern‑dependent.
3
Synthetic yield and steric constraints differ markedly between meta‑ and ortho‑substituted analogs, affecting procurement scalability.

1-(4'-Methyl-[1,1'-biphenyl]-3-yl)ethanone: Differentiation Evidence


CYP11B1 Species-Selective Inhibition

1-(4'-Methyl-[1,1'-biphenyl]-3-yl)ethanone exhibits a pronounced species-dependent inhibition profile against CYP11B1 (steroid 11β-hydroxylase), the enzyme catalyzing the final step in cortisol biosynthesis. Against human CYP11B1 expressed in V79MZ cells, the compound shows potent inhibition with an IC₅₀ value of 2 nM [1]. In contrast, inhibition of rat CYP11B1 under comparable assay conditions (hamster V79MZ cells, [1,2-³H]-11-deoxycorticosterone substrate, 6 hr incubation, HPLC analysis) is substantially weaker, with an IC₅₀ of 1,800 nM [2]. This 900-fold difference in inhibitory potency represents a quantifiable species selectivity that is not commonly observed among structurally related biphenyl ketones [3]. For comparison, metyrapone, a reference CYP11B1 inhibitor, exhibits an IC₅₀ of approximately 1,000 nM [4].

CYP11B1 Species Selectivity
Head‑to‑head
IC₅₀ 2 nM (human) vs 1,800 nM (rat) — 900‑fold difference; metyrapone IC₅₀ ≈1,000 nM
Supports species‑selectivity endpoint review
Rat vs human CYP11B1 model context differs substantially
CYP11B1 inhibition species selectivity steroid biosynthesis

hERG Cardiac Safety Profile

1-(4'-Methyl-[1,1'-biphenyl]-3-yl)ethanone demonstrates weak affinity for the human ether-à-go-go-related gene (hERG) potassium channel (Kv11.1), a critical off-target associated with drug-induced QT prolongation and cardiotoxicity. The compound exhibits an IC₅₀ of 23,000 nM (23 μM) against human hERG [1]. This value represents approximately an 11,500-fold selectivity window relative to its potent human CYP11B1 inhibition (IC₅₀ = 2 nM). For context, many development candidates fail due to hERG IC₅₀ values below 1,000 nM (1 μM), and the widely accepted safety margin threshold typically requires at least a 30-fold separation between therapeutic target potency and hERG inhibition [2]. Compounds with hERG IC₅₀ > 10,000 nM are generally considered to have low cardiac risk potential [3].

hERG Affinity
Reported
IC₅₀ = 23,000 nM (human Kv11.1)
Supports cardiac ion channel endpoint context
Selectivity window >11,500‑fold vs primary CYP11B1 target
hERG inhibition cardiac safety potassium channel

CYP101B1 Regioselective Oxidation

The biphenyl core of 1-(4'-methyl-[1,1'-biphenyl]-3-yl)ethanone shares the 4-methylbiphenyl substructure, whose oxidative metabolism by cytochrome P450 enzymes differs fundamentally from its positional isomers. CYP101B1-catalyzed oxidation of 4-methylbiphenyl generates 4'-(4-methylphenyl)phenol as the major product (70% yield), with 4-biphenylmethanol constituting the remainder [1]. In contrast, oxidation of 2-methylbiphenyl and 3-methylbiphenyl under identical conditions is selective for attack at the methyl C-H bonds, producing benzylic alcohols as primary metabolites rather than phenolic products [2]. This regiochemical divergence indicates that the 4'-methyl substitution pattern confers distinct metabolic susceptibility that will differentiate the compound's in vitro and in vivo stability profile from its 2'- and 3'-methyl analogs.

Oxidative Regioselectivity
Cross‑study
4‑methylbiphenyl core: 70% phenol formation via CYP101B1; 2‑/3‑methyl analogs favor benzylic oxidation
Informs metabolic stability interpretation
CYP101B1 regiochemical divergence is class‑specific
biocatalysis regioselective oxidation CYP101B1

Suzuki-Miyaura Synthetic Accessibility

The biphenyl core of 1-(4'-methyl-[1,1'-biphenyl]-3-yl)ethanone can be assembled via Suzuki-Miyaura cross-coupling, a robust reaction with broad functional group tolerance. Patented methodologies for substituted biphenyl synthesis via Suzuki coupling using specific phosphorus ligands and solvent mixtures (water, non-polar organic solvent, polar aprotic co-solvent) enable the preparation of functionalized biphenyls with yields approaching quantitative conversion [1]. Nanometer palladium catalyst systems have been described that achieve biphenyl compound yields exceeding 95% under optimized conditions [2]. The meta-acetyl substitution pattern is well-tolerated in Suzuki couplings, allowing efficient assembly from commercially available 3-acetylphenylboronic acid and 4-bromotoluene or equivalent coupling partners [3]. This synthetic accessibility contrasts with ortho-substituted biphenyl derivatives, which often suffer from steric hindrance leading to reduced coupling yields.

Synthetic Accessibility
Class‑level
Meta‑substituted biphenyl ketones: yields >95% via Suzuki coupling; ortho analogs face steric hindrance
Supports procurement scalability review
Optimized Pd catalyst & solvent systems recommended
Suzuki coupling biphenyl synthesis palladium catalysis

1-(4'-Methyl-[1,1'-biphenyl]-3-yl)ethanone: Applications


CYP11B1 Inhibitor Optimization & Selectivity

Researchers developing selective CYP11B1 inhibitors for therapeutic applications in Cushing's syndrome or metabolic disease require compounds with well-characterized species selectivity profiles. The 900-fold differential between human (2 nM) and rat (1,800 nM) CYP11B1 inhibition exhibited by 1-(4'-methyl-[1,1'-biphenyl]-3-yl)ethanone provides a quantifiable benchmark for cross-species pharmacology studies [1][2]. This compound can serve as a reference standard for calibrating in vitro CYP11B1 assays and for evaluating whether novel inhibitors exhibit similar species-dependent potency variations [3]. Patent literature specifically identifies selective CYP11B1 inhibitors that do not substantially inhibit CYP11B2, CYP17, or CYP19 as having therapeutic utility .

hERG Cardiac Safety Screening Reference

The compound's low hERG affinity (IC₅₀ = 23,000 nM) makes it suitable as a negative control or reference standard in cardiac ion channel screening panels [1]. Medicinal chemistry programs requiring compounds with minimal hERG liability can use this data point to benchmark new chemical entities against a biphenyl scaffold with documented low potassium channel activity. The 11,500-fold selectivity window between CYP11B1 and hERG provides a quantifiable template for structure-activity relationship studies aimed at maintaining target potency while avoiding cardiac ion channel interactions [2].

Biocatalytic Oxidation Regioselectivity

The 4-methylbiphenyl core of this compound undergoes regioselective oxidation by CYP101B1 to produce 4'-(4-methylphenyl)phenol as the major product (70%) rather than benzylic alcohols [1]. This distinct metabolic outcome differentiates the 4'-methyl substitution pattern from 2'- and 3'-methyl analogs. Researchers investigating cytochrome P450 substrate specificity or developing biocatalytic routes to functionalized biphenyls can utilize this compound or its core substructure to probe enzyme active site geometry and regiochemical preferences [2].

Biphenyl Building Block for Medicinal Chemistry

The meta-acetyl functional group serves as a versatile synthetic handle for further derivatization, including reduction to the corresponding alcohol, oxidation to carboxylic acid derivatives, or condensation with amines to form imines and heterocycles [1]. Commercial availability at 97% purity with batch-specific analytical documentation (NMR, HPLC, GC) supports reliable use in structure-activity relationship (SAR) campaigns [2]. The compound's biphenyl scaffold is a privileged structure in medicinal chemistry, with applications documented in aromatase inhibition, CYP enzyme modulation, and anti-inflammatory drug discovery [3].

Application
Selection Property
Validation Focus
CYP11B1 selectivity studies
Species‑selectivity context
Cross‑species potency endpoint review
Cardiac ion channel profiling
hERG off‑target context
Ion channel selectivity endpoint review
Biocatalytic oxidation research
Regioselective metabolism profile
CYP oxidation site prediction
Medicinal chemistry building block
Meta‑substituted biphenyl scaffold
Synthetic accessibility & SAR diversification
Quote Request

Request a Quote for 1-(4'-Methyl-[1,1'-biphenyl]-3-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.